![molecular formula C16H16N2O B5851650 2-methyl-3-phenyl-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5851650.png)
2-methyl-3-phenyl-N-(3-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-phenyl-N-(3-pyridinylmethyl)acrylamide is a synthetic compound that belongs to the class of acrylamides. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and differentiation. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-methyl-3-phenyl-N-(3-pyridinylmethyl)acrylamide involves the inhibition of the protein kinase CK2. This enzyme plays a crucial role in the regulation of cell growth and differentiation, and its dysregulation has been implicated in the development of various cancers. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-methyl-3-phenyl-N-(3-pyridinylmethyl)acrylamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of antiviral therapies. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-3-phenyl-N-(3-pyridinylmethyl)acrylamide in lab experiments is its potent inhibitory activity against CK2. This allows for the study of the role of CK2 in various cellular processes and diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-methyl-3-phenyl-N-(3-pyridinylmethyl)acrylamide. One area of research is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other anticancer drugs. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its potential applications in the treatment of other diseases, such as viral infections and inflammatory diseases. Finally, the development of more potent and selective CK2 inhibitors may lead to the development of more effective therapies for cancer and other diseases.
Synthesemethoden
The synthesis of 2-methyl-3-phenyl-N-(3-pyridinylmethyl)acrylamide involves the reaction of 3-bromopyridine with N-(2-bromoethyl)benzamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-methyl-3-phenylacrylic acid in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-phenyl-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(Z)-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-13(10-14-6-3-2-4-7-14)16(19)18-12-15-8-5-9-17-11-15/h2-11H,12H2,1H3,(H,18,19)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSQARFAZXVRB-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.